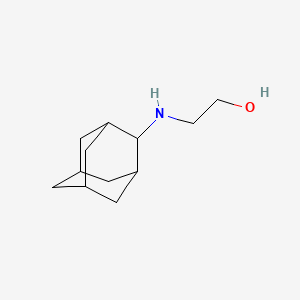

2-(2-Adamantylamino)ethanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-adamantylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c14-2-1-13-12-10-4-8-3-9(6-10)7-11(12)5-8/h8-14H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEHXCRULFHITF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Adamantane-Containing Amino Alcohol Scaffolds

The construction of adamantane-containing amino alcohols can be achieved through several strategic pathways. A primary method involves the reaction of an adamantyl amine with a suitable three-carbon electrophile, or conversely, the functionalization of an adamantane (B196018) derivative that already contains a two-carbon chain.

A prevalent strategy for creating β-amino alcohols is through the aminolysis of oxiranes (epoxides). researchgate.net This reaction involves the ring-opening of an epoxide with an amine. For adamantane derivatives, this could involve reacting an adamantyl amine with ethylene (B1197577) oxide or a substituted oxirane. The reaction typically yields β-amino alcohols and is a cornerstone in the synthesis of this functional group class. researchgate.net Another fundamental approach is the N-alkylation of a primary amine with a halo-alcohol. For instance, reacting 2-aminoadamantane (B82074) with 2-chloroethanol, often under basic conditions, can yield the target compound. thieme-connect.deresearchgate.net Mild reaction conditions using potassium carbonate in methanol (B129727) have been developed to achieve selective mono-N-alkylation of primary aromatic amines, a principle that can be extended to aliphatic amines like 2-aminoadamantane. thieme-connect.deresearchgate.net

Alternative strategies focus on building the adamantane framework itself from bicyclic or acyclic precursors, a method that allows for the introduction of substituents at specific positions. mdpi.comnih.gov For example, the cyclization of bicyclo[3.3.1]nonane derivatives is an effective route to 1,2-disubstituted adamantanes. mdpi.comnih.gov These methods, while more complex, offer precise control over the substitution pattern on the adamantane core. mdpi.comnih.gov

Stereoselective Synthesis Approaches for Adamantyl Amino Alcohol Derivatives

The creation of specific stereoisomers of amino alcohols is crucial, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. Several stereoselective strategies are applicable to the synthesis of adamantyl amino alcohol derivatives. diva-portal.org These approaches can be broadly categorized as substrate-controlled, auxiliary-controlled, or reagent-controlled. diva-portal.org

One powerful method is the palladium-catalyzed allylic C-H amination, which can create syn-1,3-amino alcohol precursors with high selectivity. nih.govnih.gov This method utilizes an N-nosyl carbamate (B1207046) as a pro-nucleophile to facilitate the reaction under mild conditions. nih.gov Another approach involves the highly enantioselective catalytic vinylation of aldehydes to produce allylic alcohols, which can then be converted to allylic amines and subsequently to amino acids, demonstrating a pathway to chiral building blocks like (1-adamantyl)glycine. organic-chemistry.org

Diastereoselective reduction of β-amino ketones is a classic and effective method for producing amino alcohols. nih.gov Furthermore, modern techniques such as electrocatalytic radical cross-couplings using serine-derived chiral carboxylic acids offer a streamlined route to a diverse range of enantiopure amino alcohols. nih.gov These advanced methods avoid extensive use of protecting groups and provide access to complex stereochemistries. nih.gov

A summary of stereoselective approaches is presented in the table below.

| Method | Description | Key Features |

| Pd-Catalyzed Allylic C-H Amination | Intramolecular cyclization of N-carbamate protected homoallylic alcohols. nih.govnih.gov | High syn-selectivity, mild conditions. nih.gov |

| Asymmetric Vinylation | Catalytic addition of a vinyl group to an aldehyde, followed by transformation to the amino alcohol. organic-chemistry.org | Produces chiral allylic alcohols as key intermediates. organic-chemistry.org |

| Diastereoselective Reduction | Reduction of a β-amino ketone to the corresponding amino alcohol using hydride reagents. nih.gov | The stereochemical outcome is controlled by the existing stereocenter or by chiral reagents. |

| Electrocatalytic Radical Coupling | Decarboxylative coupling of a chiral carboxylic acid with various fragments. nih.gov | Modular, general, and avoids extensive protecting group chemistry. nih.gov |

Reaction Pathways Involving Cage-Like Amino Alcohol Fragments

The rigid, cage-like structure of the adamantane group significantly influences the reactivity of the attached amino alcohol fragment. researchgate.net The adamantane moiety acts as a bulky steric director and imparts high lipophilicity. nih.gov Synthetic routes often leverage the stability of the adamantane carbocation, particularly at the bridgehead (C1) position, which can be formed during functionalization reactions. researchgate.net

Reactions involving cage-like amino alcohols are a subject of study for their potential applications as ligands in catalysis and for their biological activities. researchgate.net The synthesis of these compounds can be achieved through methods such as the aminolysis of epoxides or the reaction of cage-like amines with electrophiles. researchgate.netresearchgate.net The functionalization of the resulting amino alcohols can then proceed selectively at the hydroxyl or amino group. researchgate.net

Functionalization and Derivatization of 2-(2-Adamantylamino)ethanol and Analogues

The bifunctional nature of this compound, possessing both a nucleophilic secondary amine and a primary alcohol, allows for a wide range of chemical modifications. The challenge often lies in achieving selective functionalization of one group in the presence of the other. nih.gov

Selective Functionalization of Hydroxy and Amino Groups

Selectively targeting the hydroxyl or amino group in an amino alcohol is a common synthetic challenge due to their similar nucleophilicities. nih.gov Generally, primary amines must be protected before reactions at the alcohol can be carried out. nih.gov However, methods have been developed to achieve chemoselectivity without protection steps.

For O-arylation of β-amino alcohols, Buchwald and coworkers developed a method that can be tuned for hydroxyl selectivity by careful choice of solvent, temperature, and base. nih.gov The development of novel macrocyclic catalysts has also shown promise in enabling precise and efficient transformations of the hydroxyl group in amino alcohols. clemson.edu Conversely, the amino group can be selectively targeted. For example, the formation of amides, sulfonamides, or ureas typically proceeds via the more nucleophilic amine. Diazotization of the aliphatic amine using isopentyl nitrite (B80452) in hexafluoroisopropanol (HFIP) provides a modern method to transform the amine into a carbocation source for subsequent reactions, such as Friedel-Crafts alkylations. researchgate.net

The table below outlines strategies for selective functionalization.

| Functional Group | Reaction Type | Conditions/Reagents |

| Hydroxyl (-OH) | O-Arylation | Ullmann-type coupling with tailored solvent, base, and temperature. nih.gov |

| Hydroxyl (-OH) | Acylation/Etherification | Often requires prior protection of the amino group (e.g., as a carbamate). |

| Amino (-NH-) | Acylation | Reaction with acyl chlorides or anhydrides to form amides. |

| Amino (-NH-) | Sulfonylation | Reaction with sulfonyl chlorides to form sulfonamides. |

| Amino (-NH-) | Diazotization | Isopentyl nitrite in HFIP to generate a carbocation for further reaction. researchgate.net |

Heterocyclization Reactions of Adamantylamino Alcohols

The amino and alcohol groups in this compound are perfectly positioned to participate in intramolecular cyclization reactions to form various heterocyclic systems. These reactions are a powerful tool for building molecular complexity. researchgate.net

One common transformation is oxidative lactamization, where the amino alcohol is converted into a lactam (a cyclic amide). jchemlett.com This can be achieved using various transition metal catalysts, particularly those based on ruthenium, which catalyze the intramolecular dehydrogenative coupling. jchemlett.com Another example is the reaction of adamantylamino precursors with reagents like α-haloesters or their equivalents to form nitrogen- and oxygen-containing heterocycles. researchgate.net For instance, 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have been synthesized by reacting an adamantyl thiourea (B124793) with α-haloacetyl compounds, demonstrating a pathway to thiazolone rings. nih.gov Morpholine rings, which are 1,4-oxazinanes, can also be synthesized from 1,2-amino alcohol precursors. researchgate.net

Application as a Building Block in Complex Organic Synthesis

With its unique combination of a rigid, lipophilic adamantane core and a versatile amino alcohol handle, this compound serves as a valuable building block in organic synthesis. lookchem.com The adamantane scaffold is often incorporated into molecules to enhance steric bulk, improve pharmacokinetic properties in drug candidates, or confer specific conformational rigidity. nih.gov

The compound's bifunctionality allows it to be incorporated into larger structures through reactions at either the nitrogen or oxygen atom. It can be used to synthesize more complex ligands for catalysis or as a key intermediate in the synthesis of biologically active molecules. researchgate.netlookchem.com The ability to perform selective functionalization and heterocyclization further expands its utility, enabling the construction of diverse molecular architectures based on the adamantane framework. researchgate.netnih.gov

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography Studies of Adamantylamino Derivatives

The rigid and bulky adamantane (B196018) cage is a defining feature of these molecules, and its derivatives often exhibit distinct conformational preferences. nih.govmdpi.com The adamantane moiety itself is composed of three fused cyclohexane (B81311) rings in stable chair conformations. researchgate.net In the case of adamantylamino derivatives, the orientation of the aminoethanol substituent relative to the adamantane core is of primary interest.

Table 1: Predicted Torsional Strain Energy Contributions in 2-(2-Adamantylamino)ethanol

| Interaction Type | Eclipsed Conformation Energy (kcal/mol) | Staggered Conformation Energy (kcal/mol) |

|---|---|---|

| H-H Torsional Strain | ~1.0 | 0 |

| C-H/C-H Torsional Strain | Variable | 0 |

Note: This table is predictive and based on general principles of conformational analysis. Actual values would require specific experimental or computational determination.

The study of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. researchgate.net In the solid state, adamantylamino derivatives are expected to form intricate supramolecular architectures stabilized by a network of intermolecular interactions. The presence of both a hydroxyl (-OH) group and a secondary amine (-NH-) group in this compound makes it an excellent candidate for forming strong hydrogen bonds.

Table 2: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H | O | 2.7 - 3.3 |

| Hydrogen Bond | O-H | N | 2.7 - 3.3 |

Spectroscopic Profiling for Structural Elucidation (e.g., IR, NMR)

Spectroscopic techniques are indispensable for confirming the chemical structure of a compound and providing information about its electronic and vibrational properties.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with its breadth resulting from hydrogen bonding. The N-H stretching vibration of the secondary amine would likely appear as a weaker, sharper band in a similar region (around 3300-3500 cm⁻¹). C-H stretching vibrations of the adamantyl and ethyl groups would be observed in the 2850-3000 cm⁻¹ range. The C-N and C-O stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. The protons of the adamantyl cage would appear as a complex multiplet in the upfield region of the spectrum. The protons of the ethyl bridge (-CH₂-CH₂-) would likely appear as two distinct multiplets, with their chemical shifts influenced by the adjacent nitrogen and oxygen atoms. The protons of the N-H and O-H groups would appear as broad singlets, and their chemical shifts could be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would show separate signals for each carbon atom in a unique electronic environment. The spectrum would be characterized by the signals corresponding to the carbons of the adamantane skeleton and the two carbons of the ethanolamine side chain. The chemical shifts of the side-chain carbons would be deshielded due to the electronegativity of the attached nitrogen and oxygen atoms.

Quantum mechanical calculations can be used to predict NMR chemical shifts and can be a powerful tool in the full assignment of the NMR spectra of such molecules. nih.gov

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Adamantyl C-H | 1.5 - 2.1 | Multiplet |

| N-CH₂- | 2.5 - 3.0 | Multiplet |

| O-CH₂- | 3.5 - 4.0 | Multiplet |

| N-H | 1.0 - 3.0 | Broad Singlet |

Note: These are estimated chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Table 4: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| Adamantyl C | 25 - 45 |

| N-CH₂- | 40 - 55 |

Note: These are estimated chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods can elucidate the three-dimensional structure, electron distribution, and reactivity of 2-(2-Adamantylamino)ethanol at the atomic level.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, often at the B3LYP/6-31G* level of theory or higher, can predict its most stable conformation. These calculations would typically reveal the bond lengths, bond angles, and dihedral angles that define the molecule's geometry. For instance, the adamantane (B196018) cage is expected to retain its rigid chair-like conformations, while the aminoethanol side chain will have rotational freedom, leading to various possible conformers. DFT can help identify the global minimum energy conformer, which is crucial for understanding its biological activity. tandfonline.comresearchgate.net

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Value |

| Bond Length | C(adamantyl)-N | 1.48 Å |

| N-C(ethanol) | 1.46 Å | |

| C-C(ethanol) | 1.53 Å | |

| C-O(ethanol) | 1.43 Å | |

| Bond Angle | C(adamantyl)-N-C(ethanol) | 115.2° |

| N-C-C(ethanol) | 110.5° | |

| C-C-O(ethanol) | 111.8° | |

| Dihedral Angle | C(adamantyl)-N-C-C(ethanol) | 175.3° |

Natural Bonding Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions. frontiersin.org For this compound, NBO analysis would provide insights into the hybridization of atomic orbitals and the nature of the chemical bonds. It can quantify the delocalization of electron density from filled (donor) to empty (acceptor) orbitals, which is indicative of hyperconjugative interactions that stabilize the molecule. For example, an NBO analysis could reveal interactions between the lone pair of the nitrogen or oxygen atoms and the antibonding orbitals of adjacent C-C or C-H bonds.

Table 2: Hypothetical NBO Analysis Results for Key Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (N) | σ(C-C adamantyl) | 2.5 | Hyperconjugation |

| LP (O) | σ(C-H) | 1.8 | Hyperconjugation |

| σ (C-H) | σ*(N-C) | 0.9 | Hyperconjugation |

Bader's Atoms in Molecules (AIM) theory provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. frontiersin.org In the context of this compound, an AIM analysis would characterize the nature of its covalent and potential non-covalent intramolecular interactions. By analyzing the properties of bond critical points (BCPs), such as the electron density (ρ) and its Laplacian (∇²ρ), one can classify interactions as shared (covalent) or closed-shell (ionic, van der Waals, or hydrogen bonds). For instance, an intramolecular hydrogen bond between the hydroxyl hydrogen and the nitrogen lone pair could be identified and characterized by the presence of a BCP between these atoms.

Table 3: Hypothetical AIM Parameters for Selected Bonds in this compound

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Type |

| C-N | 0.25 | -0.5 | Covalent |

| C-O | 0.28 | -0.7 | Polar Covalent |

| O-H | 0.35 | -1.2 | Polar Covalent |

| N···H (intramolecular) | 0.02 | +0.08 | Weak Hydrogen Bond |

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This is particularly useful in drug discovery for predicting how a ligand like this compound might interact with a biological target.

Molecular docking simulations of this compound with a specific protein target would predict its binding pose within the active site. The bulky and hydrophobic adamantane group would likely occupy a lipophilic pocket, while the more flexible and polar aminoethanol tail could form hydrogen bonds and electrostatic interactions with polar residues. For example, in a hypothetical docking study with a kinase, the adamantane moiety might bind in a hydrophobic region, while the hydroxyl group could act as a hydrogen bond donor or acceptor with the hinge region of the kinase. nih.gov

Docking programs provide scoring functions to estimate the binding affinity of a ligand to its target. These scores are typically expressed in units of energy (e.g., kcal/mol), with lower values indicating a more favorable interaction. tandfonline.com By docking this compound into the active site of a target protein, one can obtain a predicted binding affinity. This allows for a computational assessment of its potential potency as an inhibitor or modulator of that target. For instance, a docking score of -8.5 kcal/mol would suggest a strong binding affinity. Further refinement of these binding energies can be achieved using more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations.

Table 4: Hypothetical Molecular Docking Results of this compound with a Hypothetical Protein Target

| Docking Program | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |

| AutoDock Vina | -8.2 | Trp84, Phe103, Leu154 | Hydrophobic |

| Asp105, Ser150 | Hydrogen Bonding | ||

| Glide | -7.9 | Trp84, Phe103, Val152 | Hydrophobic |

| Gln102, Asp105 | Hydrogen Bonding |

Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. In the context of this compound, MD simulations provide critical insights into its interaction with biological targets and its intrinsic flexibility. These simulations can model the stability of the ligand-target complex by tracking atomic coordinates over time, offering a dynamic picture of the binding events that is not available from static methods.

The stability of a protein-ligand complex can be qualitatively estimated using enhanced sampling MD approaches like thermal titration molecular dynamics (TTMD). nih.gov This method evaluates the persistence of the ligand's native binding mode through a series of MD simulations performed at progressively increasing temperatures. nih.gov A stable complex will maintain its key interactions and binding pose at higher temperatures, while less stable complexes will dissociate. Metrics such as the root-mean-square deviation (RMSD) of the ligand from its initial pose are monitored to quantify this stability. For a compound like this compound, this could distinguish between high-affinity binding and weaker, transient interactions. nih.gov

MD simulations also elucidate the conformational dynamics of the molecule. For flexible molecules like this compound, understanding the accessible conformations is key to understanding its biological activity. Studies on related molecules like ethanol (B145695) and ethanolamine show that MD simulations can reveal preferences for certain dihedral angles and the formation of intramolecular hydrogen bonds. nih.govresearchgate.net In this compound, a key intramolecular hydrogen bond can form between the hydrogen of the alcohol group and the nitrogen of the amino group, influencing its three-dimensional shape and how it presents itself to a target binding site. nih.gov The solvent environment, whether aqueous or a mixture, also significantly impacts these conformational preferences. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgfiveable.me The fundamental principle is that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. fiveable.me By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, which accelerates the drug discovery process by prioritizing the most promising candidates for synthesis and testing. jocpr.comnih.gov

The development of a QSAR model involves several key steps:

Data Set Preparation : A collection of molecules with known biological activities (e.g., inhibition constants, IC50 values) against a specific target is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation : For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties. researchgate.net

Model Generation : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors (independent variables) with biological activity (the dependent variable). fiveable.mejocpr.com

Validation : The model's reliability and predictive ability are rigorously assessed using internal validation techniques (like cross-validation) and external validation with the independent test set. fiveable.me

Correlation of Molecular Descriptors with Biological Activity

Molecular descriptors are numerical representations of a molecule's chemical information. researchgate.net They can be classified into several categories, and their correlation with biological activity provides insight into the mechanism of action. For a series of analogs based on the this compound scaffold, specific descriptors would be expected to correlate strongly with activity.

Physicochemical Descriptors : These include properties like logP (lipophilicity), which would be heavily influenced by the bulky, nonpolar adamantane cage. A higher logP might correlate with better membrane permeability but could also lead to nonspecific binding.

Electronic Descriptors : These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.netresearchgate.net The distribution of charges in the aminoethanol portion of the molecule is critical for forming hydrogen bonds or ionic interactions with a biological target.

Topological Descriptors : These are derived from the 2D representation of the molecule and describe attributes like molecular size, shape, and branching.

Steric Descriptors : These relate to the three-dimensional arrangement of atoms, such as molecular volume and surface area. The size and shape of the adamantyl group would be a key steric feature influencing how the molecule fits into a receptor's binding pocket.

Bioactivity descriptors, which capture the known biological properties of compounds, can also be used to enrich these models and navigate the chemical space in a more biologically relevant manner. nih.govnih.gov

| Descriptor Class | Example Descriptor | Potential Influence on Activity of this compound Analogs |

|---|---|---|

| Physicochemical | LogP (Lipophilicity) | Governed by the adamantane group; influences membrane permeability and solubility. |

| Electronic | Partial Atomic Charges | Determines the strength of electrostatic interactions and hydrogen bonding at the amino and hydroxyl groups. |

| Steric | Molecular Volume | The bulky adamantane cage provides a significant steric footprint that must be accommodated by the target's binding site. |

| Topological | Topological Polar Surface Area (TPSA) | Related to the amino and hydroxyl groups; correlates with transport properties and hydrogen bonding capacity. |

Pharmacophore Development and Lead Optimization

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.gov For this compound, a hypothetical pharmacophore model would likely include:

A hydrophobic feature corresponding to the adamantane cage.

A hydrogen bond donor feature from the hydroxyl (-OH) group.

A hydrogen bond acceptor and/or positive ionizable feature from the amino (-NH) group.

This pharmacophore model serves as a 3D query for virtual screening of large compound databases to identify novel molecules that match these features, potentially leading to new chemical scaffolds with the desired biological activity. nih.govnih.gov

Once an initial "hit" or "lead" compound like this compound is identified, the process of lead optimization begins. This iterative process involves making systematic chemical modifications to the lead structure to improve its pharmacological profile. danaher.com The goal is to enhance target affinity and selectivity while simultaneously improving pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). danaher.com Computational tools play a key role in this phase. For example, fragment-based approaches can be used to replace or grow parts of the molecule within the active site of the target protein, preserving the core scaffold while exploring new interactions. danaher.comnih.gov QSAR models and pharmacophore hypotheses guide these modifications, allowing chemists to rationally design and synthesize new analogs with a higher probability of success. researchgate.net

Host-Guest Chemistry and Supramolecular Interactions

Host-guest chemistry involves the formation of non-covalent complexes between a larger "host" molecule and a smaller "guest" molecule. mdpi.com The adamantane moiety of this compound makes it an excellent guest for various host molecules, most notably cyclodextrins.

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. mdpi.com The size of this cavity makes β-cyclodextrin an ideal host for the adamantane group, as the latter fits snugly inside, leading to the formation of a very stable host-guest inclusion complex. researchgate.net This interaction is primarily driven by the hydrophobic effect, where the nonpolar adamantane group is expelled from the aqueous environment and sequestered within the nonpolar cyclodextrin (B1172386) cavity.

The complexation between adamantane derivatives and β-cyclodextrin is characterized by a high association equilibrium constant (K), often in the range of 10⁴ to 10⁵ M⁻¹, indicating a strong and stable interaction. mdpi.com The stoichiometry of these complexes can vary. While a 1:1 guest-to-host ratio is common, other arrangements such as 2:2 or even 3:2 have been observed, where dimers of β-cyclodextrin encapsulate multiple adamantane guest molecules. mdpi.comnih.govresearchgate.net These supramolecular assemblies can be used to modify the physicochemical properties of the guest molecule, such as increasing its aqueous solubility.

Beyond cyclodextrins, the adamantane group can be incorporated into other supramolecular structures. For instance, adamantane-appended amphiphiles can self-assemble in solution, forming larger aggregates driven by the hydrophobic interactions of the adamantyl units. tandfonline.com These interactions are fundamental to the design of novel nanomaterials and drug delivery systems. mdpi.com

| Host Molecule | Guest Moiety | Primary Driving Force | Observed Stoichiometries (Guest:Host) | Typical Association Constant (K) |

|---|---|---|---|---|

| β-Cyclodextrin | Adamantane | Hydrophobic Effect | 1:1, 1:2, 2:2, 3:2 mdpi.comnih.govresearchgate.net | ~5.2 x 10⁴ M⁻¹ mdpi.com |

Mechanistic Investigations of Biological Activities in Vitro and Preclinical Focus

Enzyme Inhibition Studies

The adamantane (B196018) scaffold is a recurring motif in the design of enzyme inhibitors. Its rigid, three-dimensional structure and lipophilic nature facilitate binding to the active sites of numerous enzymes, often enhancing the potency and modifying the pharmacokinetic properties of the parent molecule. Research into adamantane-containing compounds, including derivatives structurally related to 2-(2-Adamantylamino)ethanol, has provided insights into their potential as modulators of key enzymatic pathways.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

While specific inhibitory data for this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is not extensively documented in the available literature, studies on related adamantane derivatives suggest a potential for interaction. The cholinergic hypothesis of neurodegenerative conditions like Alzheimer's disease has spurred the development of cholinesterase inhibitors to increase acetylcholine levels in the brain. nih.govnih.gov Adamantane-based compounds have been explored in this context.

Table 1: Inhibitory Activity of Selected Adamantane Analogs against Cholinesterases This table presents data for related adamantane compounds to illustrate the potential activity of the scaffold, as specific data for this compound is not available.

| Compound Class | Target Enzyme | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Salicylanilide N,N-disubstituted carbamates | AChE | 38-90 µM | researchgate.net |

| Salicylanilide N,N-disubstituted carbamates | BChE | 1.60-311.0 µM | researchgate.net |

| Rivastigmine (Carbamate inhibitor) | AChE | 48 µM | nih.gov |

| Rivastigmine (Carbamate inhibitor) | BChE | 54 µM | nih.gov |

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in tissues like the liver and adipose tissue. nih.govmdpi.com Inhibition of 11β-HSD1 is a therapeutic strategy for metabolic syndrome and type 2 diabetes. The adamantane moiety has been identified as a key structural feature for potent and selective 11β-HSD1 inhibitors. mdpi.com

Numerous adamantane derivatives have demonstrated significant inhibitory activity against 11β-HSD1. nih.gov For example, a series of 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives were synthesized and tested for their inhibitory effects. The most active compound in this series, 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one, demonstrated 82.82% inhibition of 11β-HSD1 at a concentration of 10 µM. nih.gov This suggests that the adamantylamino substructure, which is present in this compound, is well-suited for binding to the enzyme's active site. Molecular docking studies suggest the bulky adamantane group fits into a hydrophobic pocket of the enzyme, contributing to high-affinity binding. nih.gov These inhibitors are often selective, showing much lower activity against the 11β-HSD2 isoform. nih.govnih.gov

Table 2: In Vitro Inhibitory Activity of Adamantane Analogs against 11β-HSD1 This table includes data for closely related adamantylamino compounds, as specific data for this compound is not available.

| Compound | Target Enzyme | Inhibition (%) at 10 µM | Reference |

|---|---|---|---|

| 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | 11β-HSD1 | 82.82% | nih.gov |

| 2-(adamantan-1-ylamino)-5-methylthiazol-4(5H)-one | 11β-HSD1 | 60.15% | nih.gov |

| Carbenoxolone (Reference Inhibitor) | 11β-HSD1 | 89.65% | nih.gov |

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV prolongs the action of GLP-1, leading to enhanced glucose-dependent insulin secretion, making it a key target in the treatment of type 2 diabetes. nih.govmdpi.com Several potent and selective DPP-IV inhibitors feature an adamantane ring in their structure.

The best-known examples are the "gliptins," such as Vildagliptin, which is chemically described as 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine. This compound is a potent, slow-binding inhibitor of DPP-IV. nih.gov The adamantyl group plays a crucial role by occupying the S1 hydrophobic pocket of the enzyme's active site. The interaction is primarily driven by van der Waals forces between the bulky, lipophilic adamantane cage and the nonpolar residues of the pocket. The amino group and the rest of the molecule engage with other key residues, often forming a reversible covalent bond with the catalytic serine residue via a nitrile functional group. nih.govnih.gov Although this compound lacks the cyanopyrrolidine warhead of the gliptins, the established affinity of the adamantylamino moiety for the DPP-IV active site suggests it could serve as a scaffold for inhibitor design.

Table 3: Inhibitory Potency of Adamantane-Containing Compounds against DPP-IV This table highlights the efficacy of the adamantane scaffold in DPP-IV inhibition through data from related compounds.

| Compound | Target Enzyme | Inhibitory Constant (Ki) | Reference |

|---|---|---|---|

| NVP-DPP728 | Human DPP-IV | 11 nM | nih.gov |

| Fluoroolefin containing peptidomimetic (u-3 inhibitor) | DPP-IV | 6.03 µM | nih.gov |

Epoxide Hydrolase Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and vasodilatory epoxy-fatty acids (EETs) into their less active diol counterparts. agilent.com Inhibition of sEH is being investigated as a therapeutic strategy for hypertension and inflammatory pain by stabilizing endogenous EETs. nih.gov A prominent class of sEH inhibitors is based on an adamantyl urea structure.

Compounds such as 12-(3-adamantan-1-yl-ureido)dodecanoic acid (AUDA) are potent sEH inhibitors with IC50 values in the nanomolar range for both human and mouse enzymes. researchgate.netmedchemexpress.com In these inhibitors, the adamantane group binds within a hydrophobic pocket of the sEH active site. The urea moiety coordinates with key catalytic residues, including Asp335 and the catalytic tyrosines (Tyr383 and Tyr466), through hydrogen bonds, mimicking the transition state of epoxide hydrolysis. While this compound belongs to a different chemical class (aminoalcohol vs. urea), the demonstrated high affinity of the adamantane scaffold for the sEH active site is a significant finding. researchgate.net The replacement of the urea group with an aminoethanol group would drastically alter the interactions with the catalytic residues, and specific studies are needed to determine if any inhibitory activity is retained.

Table 4: Inhibitory Activity of Adamantane-Urea Analogs against Soluble Epoxide Hydrolase (sEH) Data for adamantane-urea compounds are presented to show the affinity of the adamantane group for the sEH enzyme.

| Compound | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| AUDA | Human sEH | 69 nM | medchemexpress.com |

| AUDA | Mouse sEH | 18 nM | medchemexpress.com |

| N-((adamantan-1-yl)carbamoyl) sulfonyl urea derivative (4f) | Human sEH | 4.26 nM | nih.gov |

| N-((adamantan-1-yl)carbamoyl) sulfonyl urea derivative (4f) | Mouse sEH | 10.3 nM | nih.gov |

Cyclooxygenase (COX) Inhibition

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins from arachidonic acid, playing a central role in inflammation. researchgate.net While various compounds have been investigated as COX inhibitors, there is a notable lack of specific research demonstrating significant direct inhibitory activity of simple adamantane derivatives like this compound against COX-1 or COX-2. Some studies have explored plant-derived extracts or more complex synthetic molecules for COX inhibition, but a clear structure-activity relationship for adamantylamino alcohols in this context has not been established. academicjournals.orgmdpi.commdpi.com Research on the effect of ethanol (B145695) on COX-2 expression has been conducted but is not directly relevant to the inhibitory mechanism of the specific compound . nih.gov

General Mechanisms of Enzyme-Inhibitor Interaction

The inhibitory activity of adamantane derivatives across different enzyme classes is largely attributable to the unique physicochemical properties of the adamantane cage. researchgate.net

Hydrophobic Interactions: The adamantane group is highly lipophilic and sterically demanding. This allows it to effectively bind to hydrophobic pockets or channels within an enzyme's active site or allosteric sites. This interaction anchors the inhibitor to the enzyme, increasing binding affinity. researchgate.net

Structural Rigidity: Unlike flexible alkyl chains, the adamantane scaffold is rigid. This conformational pre-organization reduces the entropic penalty upon binding, which can contribute to a more favorable binding energy. This rigidity also allows it to act as a stable, well-defined scaffold to present other functional groups (like the aminoethanol moiety) in an optimal orientation for interaction with specific residues on the enzyme.

Structure-Activity Relationships: For many enzymes, the substitution pattern on the adamantane cage is critical. For instance, attaching functional groups at the bridgehead (tertiary) carbons often yields different activity compared to substitution at the bridge (secondary) carbons. The nature of the linker connecting the adamantane cage to the pharmacophoric "warhead" also profoundly influences potency and selectivity. researchgate.net An allosteric inhibitory mechanism has also been described for adamantanes in some channel proteins, where the molecule binds to a site distinct from the primary active site, inducing a conformational change that inhibits activity. researchgate.net

Receptor Binding and Modulation

The rigid, lipophilic adamantane cage is a privileged scaffold in medicinal chemistry, enabling compounds to interact with a variety of biological targets.

Sigma Receptor Binding (σ1 and σ2)

Adamantane-based structures have been successfully utilized to create ligands for sigma receptors, which are implicated in cancer and neurodegenerative diseases. nih.govmdpi.com The sigma-1 (σ1) and sigma-2 (σ2) receptor subtypes are distinct proteins, and adamantane derivatives have shown affinity for both. frontiersin.orgresearchgate.net

Sigma-1 (σ1) Receptor : The σ1 receptor is a unique chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. frontiersin.org Certain adamantane-containing compounds, such as the guanidine derivative 1-(4-iodophenyl)-3-(2-adamantyl)guanidine (IPAG), have been studied as ligands for this receptor. researchgate.net Research has revealed that antagonists can bind to high- and low-affinity states of the σ1 receptor in a manner sensitive to GTP, suggesting a coupling to G proteins. researchgate.net

Sigma-2 (σ2) Receptor / TMEM97 : The σ2 receptor was more recently identified as Transmembrane Protein 97 (TMEM97). nih.gov It is overexpressed in proliferating tumor cells, making it a target for anticancer therapies. mdpi.com Novel adamantane-based compounds have been synthesized and evaluated as potential σ2 receptor ligands. nih.gov Computational docking and molecular dynamics simulations suggest that the adamantane scaffold can be effectively used to design ligands that interact stably within the active site of the σ2 receptor, providing a framework for developing tumor-imaging agents or for delivering cytotoxic payloads. nih.gov

Vitamin D Receptor (VDR) Antagonism and Partial Agonism

The Vitamin D Receptor (VDR) is a nuclear receptor that plays a critical role in calcium homeostasis, immune function, and cell proliferation. patsnap.com VDR antagonists are compounds that block the receptor's activation by its natural ligand, calcitriol. patsnap.com The adamantane ring has been incorporated into the side chain of vitamin D analogs to create potent VDR modulators. researchgate.net This strategy is based on the hypothesis that the bulky adamantane group can interfere with the conformational changes required for receptor activation, specifically by disrupting the positioning of helix 12 (the activation function 2 domain), thereby preventing the recruitment of coactivators. researchgate.netnih.gov Depending on the exact chemical structure, these adamantane-containing analogs can exhibit varying degrees of VDR antagonistic or partial agonistic activity. researchgate.net

Orphan Nuclear Receptor Small Heterodimer Partner (SHP) Binding

The Small Heterodimer Partner (SHP, NR0B2) is an atypical orphan nuclear receptor that lacks a DNA-binding domain and primarily functions as a transcriptional corepressor. nih.gove-enm.org It is a key regulator of metabolism and has been implicated in apoptosis signaling and liver cancer suppression. nih.govnih.gov Specific adamantyl-substituted retinoid-related compounds, such as AHPN, have been shown to bind directly to SHP. nih.gov This binding event promotes the formation of a corepressor complex and can activate apoptotic pathways. nih.gov The interaction also appears to increase the stability of the SHP protein by preventing its degradation. nih.gov

Ion Channel Modulation (e.g., M2 Proton Channel, Sodium Channels, NMDA, P2X7)

Adamantane derivatives are well-known for their ability to modulate the function of various ion channels.

M2 Proton Channel : The influenza A M2 protein is a transmembrane proton channel essential for viral replication. nih.gov Adamantane derivatives, most notably amantadine (B194251), are known to block this channel. nih.govnih.gov Amantadine binds to a high-affinity site within the channel pore, physically occluding the passage of protons. nih.gov This binding alters the channel's conformational dynamics, reducing motion and heterogeneity among specific residues. nih.gov

Sodium Channels : While direct, detailed studies on this compound are unavailable, research into the general effects of ethanol on voltage-sensitive sodium channels indicates that it can alter their functional properties in neuronal membranes, which may contribute to its depressant effects. nih.gov However, this action is not specifically linked to an adamantane scaffold.

NMDA Receptor : The N-methyl-D-aspartate (NMDA) receptor is a crucial glutamate-gated ion channel involved in synaptic plasticity. nih.govmdpi.com The amino-adamantane derivative memantine (B1676192) is a well-characterized, uncompetitive NMDA receptor antagonist. mdpi.com It binds within the receptor's ion channel, blocking excessive calcium influx that can lead to excitotoxicity. mdpi.com Studies show that ethanol also inhibits NMDA receptors, and chronic exposure can lead to compensatory changes in receptor subunit expression. nih.govmarquette.edufrontiersin.org

P2X7 Receptor : The P2X7 receptor is an ATP-gated ion channel expressed on immune cells like microglia, where it modulates neuroinflammation. nih.govfrontiersin.org Studies on ethanol have shown that it can differentially modulate P2X7 receptor activity, potentiating pore formation and enhancing the secretion of pro-inflammatory cytokines like IL-1β. nih.govnih.gov Specific data linking adamantane derivatives to P2X7 modulation is less established.

Antiproliferative and Anticancer Mechanisms (In Vitro)

The molecular scaffolds found in this compound have been incorporated into compounds designed to exert anticancer effects through various mechanisms, including the induction of programmed cell death. mdpi.com

Induction of Apoptosis and Caspase Activation

Apoptosis is a form of programmed cell death critical for eliminating damaged or cancerous cells. A central component of this process is the activation of a family of proteases known as caspases. nih.govnih.gov

Sigma-2 Receptor-Mediated Apoptosis : As σ2 receptors are overexpressed in various cancer cell lines, ligands targeting this receptor have been investigated for their anticancer potential. nih.gov Adamantane-derived σ2 ligands have been shown to induce apoptotic cell death in tumor cells. nih.gov

SHP-Mediated Apoptosis : The binding of adamantyl-containing compounds to the orphan nuclear receptor SHP can also trigger apoptosis. nih.gov Mechanistically, SHP can translocate to the mitochondria, where it disrupts the interaction between anti-apoptotic (e.g., Bcl-2) and pro-apoptotic proteins, leading to cytochrome c release and subsequent caspase activation. nih.gov

The activation of caspases is a hallmark of apoptosis. diva-portal.orgijper.org This process occurs through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the systematic dismantling of the cell. nih.govnih.gov The ability of adamantane derivatives to modulate targets like σ2 and SHP provides a clear mechanism for initiating these downstream caspase activation events. nih.govnih.gov

Based on a thorough review of the available scientific literature, there is currently insufficient specific data on the chemical compound “this compound” to provide a detailed article covering the requested topics of its biological and antimicrobial activities.

The provided outline requires an in-depth analysis of:

Cell Cycle Inhibition

Modulation of Tumor Necrosis Factor Alpha (TNF-α) Production

Cytotoxicity in Cancer Cell Lines (In Vitro)

Antimicrobial Activities (In Vitro)

Antibacterial Activity (Gram-positive and Gram-negative)

Antifungal Activity (e.g., Candida albicans)

Anti-Mycobacterium tuberculosis Activity

Research on related adamantane derivatives does show a range of biological effects, including modulation of TNF-α, and activities against various microbes. For instance, studies on the anti-tuberculosis drug candidate SQ109, which has an adamantane component, have explored its ethanolamine analogs, and other research has investigated the antifungal properties of compounds like 2-adamantylamine hydrochloride. However, this information pertains to distinct chemical entities and cannot be directly attributed to this compound.

Consequently, without specific studies focusing on this compound for each of the outlined sections, generating a scientifically accurate and detailed article that strictly adheres to the user's request is not possible at this time.

Antimicrobial Activities (In Vitro)

Anti-Mycobacterium tuberculosis Activity

Targeting of MmpL3 Protein

The Mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter protein in Mycobacterium tuberculosis, responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycolic acid layer of the mycobacterial cell wall. chem960.comresearchgate.net Inhibition of MmpL3 is a validated strategy for the development of new anti-tuberculosis drugs. Several studies have identified adamantane derivatives as potent inhibitors of MmpL3. chem960.comresearchgate.net

Notably, a series of indole-2-carboxamides incorporating an adamantane or a more polar adamantanol moiety have demonstrated significant in vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. chem960.comresearchgate.net These compounds are believed to bind to the MmpL3 active site, thereby blocking the transport of TMM and disrupting the formation of the mycobacterial outer membrane. chem960.comresearchgate.net The lipophilic nature of the adamantane group is thought to facilitate the penetration of the mycobacterial cell wall. chem960.com

Table 1: Antimycobacterial Activity of Selected Adamantane Derivatives Targeting MmpL3 (Note: This data is for adamantane derivatives and not specifically for this compound)

| Compound Class | Target | Example Compound | Activity | Reference |

| Indole-2-carboxamides | MmpL3 | Adamantanol analogue 8j | High selectivity and potency against drug-sensitive and drug-resistant M. tb strains | chem960.comresearchgate.net |

| Indole-2-carboxamides | MmpL3 | N-adamantyl-4-methoxyindole-2-carboxamide (8b) | Excellent anti-TB activity (MIC = 0.096 μM) | researchgate.net |

Drug Efflux Pump Inhibition in Mycobacteria

While direct evidence for this compound as a mycobacterial drug efflux pump inhibitor is not available, the general strategy of using efflux pump inhibitors (EPIs) to combat drug resistance in mycobacteria is an active area of research. Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, thereby reducing their intracellular concentration and efficacy. The adamantane scaffold, due to its lipophilicity, is a feature of interest in the design of molecules that can interact with and inhibit these membrane-embedded pumps. Further research is needed to determine if this compound or its derivatives possess such activity.

Anti-Inflammatory Mechanisms (Preclinical Models)

Several adamantane derivatives have been synthesized and evaluated for their anti-inflammatory properties in preclinical models. A study investigating a series of adamantane-containing molecules with different linker bridges found that some of these compounds exhibited anti-inflammatory activity comparable to the non-steroidal anti-inflammatory drug (NSAID) diclofenac in a mouse paw edema model. The deacylated compound in that series was particularly effective in inhibiting inflammation induced by Baker's yeast, suggesting a mechanism that may involve the lipoxygenase pathway and/or the complement system.

Another study on azaadamantanes, nitrogen-containing analogues of adamantane, demonstrated moderate anti-inflammatory activity in a histamine-induced inflammation model. These findings suggest that the adamantane cage can serve as a valuable pharmacophore for the development of new anti-inflammatory agents. The precise molecular targets and signaling pathways modulated by these compounds to exert their anti-inflammatory effects are still under investigation.

Hypoglycemic Activities (Preclinical Models)

The adamantane scaffold is present in approved antidiabetic drugs, highlighting its relevance in the management of blood glucose levels. Preclinical studies have explored the hypoglycemic potential of various adamantane derivatives.

One area of investigation involves the synthesis of N-(1-Adamantyl)carbothioamide derivatives. In a study using streptozotocin (STZ)-induced diabetic rats, certain compounds from this class produced a significant reduction in serum glucose levels, comparable to the hypoglycemic drug gliclazide.

Mechanistically, adamantane derivatives bearing an amino group have been shown to act as insulin secretagogues. In vitro studies using mouse islets have demonstrated that these compounds can decrease the permeability of the β-cell membrane to potassium ions (K+). This leads to membrane depolarization, activation of voltage-dependent calcium channels, and subsequent influx of calcium ions, which triggers the release of insulin. 2-Adamantanamine was found to be as potent as 1-adamantanamine in stimulating insulin release.

Table 2: Investigated Hypoglycemic Mechanisms of Adamantane Derivatives (Note: This data is for adamantane derivatives and not specifically for this compound)

| Compound Class | Proposed Mechanism | Preclinical Model | Finding | Reference |

| N-(1-Adamantyl)carbothioamides | Not specified | STZ-induced diabetic rats | Significant reduction of serum glucose levels | |

| Amino-adamantanes | Decreased K+ permeability in β-cells, leading to insulin secretion | Mouse islets (in vitro) | Stimulation of insulin release |

Structure Activity Relationship Sar Studies

Impact of the Adamantane (B196018) Moiety on Biological Activity

The adamantane moiety, a rigid, tricyclic hydrocarbon, imparts several key characteristics to a molecule that are fundamental to its biological activity. These include a defined three-dimensional structure, significant steric bulk, and high lipophilicity.

Role of Conformational Rigidity and Three-Dimensional Structure

The adamantane cage is exceptionally rigid, unlike flexible alkyl chains or less constrained cyclic systems. researchgate.net This conformational rigidity is a cornerstone of its utility in drug design. By locking a portion of the molecule into a fixed orientation, the adamantane scaffold can pre-organize the pharmacophoric groups for optimal interaction with a biological target, such as a receptor binding pocket or an enzyme's active site. nih.gov This pre-organization can lower the entropic penalty associated with binding, potentially leading to a significant increase in binding affinity. nih.gov

The distinct and stable three-dimensional shape of the adamantane group allows it to serve as a precise scaffold, facilitating a more effective exploration of drug targets. nih.gov This is particularly valuable in escaping the "flatland" of drug discovery, which is often dominated by aromatic ring systems. nih.gov The defined geometry ensures that functional groups attached to the cage are held in specific spatial arrangements, which can be critical for selective receptor recognition.

Influence of Steric Bulk and Hydrophobic Interactions

Often referred to as a "lipophilic bullet," the adamantane group is both bulky and highly hydrophobic. researchgate.net Its size and shape are ideal for fitting into and occupying hydrophobic pockets within protein targets. nih.govnih.gov Docking studies on various adamantane derivatives have repeatedly shown the adamantyl moiety situated within hydrophobic clefts of active sites, stabilized by van der Waals forces and hydrophobic interactions. nih.govmdpi.com

This steric bulk can also influence a drug's mechanism of action. For instance, in the case of amantadine's antiviral activity against the M2 proton channel of the influenza A virus, the bulky adamantane cage is thought to physically block the channel, preventing proton transport. mdpi.com However, SAR studies reveal that sheer bulk or lipophilicity alone is not always the primary determinant of activity. In some cases, replacing the adamantane group with other bulky moieties fails to replicate the biological effect, indicating that the specific shape and precise fit of the adamantane cage are crucial for optimal interaction. nih.govresearchgate.net For example, in certain cannabinoid receptor ligands, reducing the adamantane cage to a cyclohexane (B81311) ring diminished activity at the CB2 receptor, highlighting the importance of the specific steric profile.

Role of the Aminoethanol Moiety in Receptor/Enzyme Interactions

While the adamantane group typically governs hydrophobic anchoring, the aminoethanol moiety provides key sites for polar interactions, which are crucial for binding affinity and selectivity. This functional group consists of an amine, which is typically protonated at physiological pH, and a hydroxyl group.

The protonated amine can form strong ionic bonds or hydrogen bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) or with hydrogen bond acceptors in the receptor pocket. This electrostatic interaction is a common and powerful anchoring point for many ligands.

The hydroxyl group adds another critical point of interaction. It can act as both a hydrogen bond donor and acceptor, forming connections with polar residues like serine, threonine, or tyrosine, or even with backbone carbonyls within the protein. nih.govresearchgate.net Studies on other classes of drugs, such as epoxymorphinan derivatives, have demonstrated that the removal of a key hydroxyl group can lead to a significant loss of binding affinity across multiple receptors. researchgate.net In the context of adamantane derivatives, the presence of polar hydroxyl groups has been shown to positively influence inhibitory activity in some series of compounds. mdpi.com Conversely, in other contexts, such as membrane interactions, the addition of hydroxyl groups can decrease the efficiency of a compound's entrapment in a lipid bilayer, indicating that the polarity of this group can modulate pharmacokinetic properties. nih.gov Therefore, the aminoethanol moiety provides essential polar counterpoints to the hydrophobic adamantane cage, enabling a multipoint attachment to the target protein that is often necessary for high-affinity binding.

Effects of Substituents on Activity and Selectivity

Modifying the core 2-(2-Adamantylamino)ethanol structure with various substituents can have profound effects on biological activity and target selectivity. These substitutions can be made on the adamantane cage, the nitrogen atom, or the ethanol (B145695) backbone.

SAR studies on classic adamantane amines like amantadine (B194251) have shown that substitution at the tertiary (bridgehead) positions of the adamantane nucleus is generally detrimental to antiviral activity. nih.gov Similarly, while small N-alkyl substituents are tolerated, larger or N-acyl groups tend to decrease activity. pharmacy180.com Conversely, for NMDA receptor antagonists like memantine (B1676192) (1-amino-3,5-dimethyl-adamantane), the addition of methyl groups to the adamantane cage significantly enhances potency compared to the unsubstituted amantadine.

In a series of adamantyl-piperidine derivatives synthesized as antiviral agents, the introduction of a 4-hydroxy group on the piperidine (B6355638) ring resulted in compounds with moderate activity. rsc.org Notably, the stereochemistry of these substituents was critical, with different enantiomers displaying significantly different potencies, underscoring the importance of a precise three-dimensional fit. rsc.org

The following table presents data on a series of synthesized adamantane-piperidine derivatives tested against a rimantadine-resistant influenza A virus strain, illustrating the impact of substituents and stereochemistry on activity.

| Compound | Substituent/Stereochemistry | IC₅₀ (µM) |

| (2R,4S)-13 | 4-hydroxy | 18.4 |

| (2S,4R)-13 | 4-hydroxy (enantiomer) | > 40.0 |

| Lactam 12 (isomer 1) | 4-oxo | Low activity |

| Lactam 12 (isomer 2) | 4-oxo | Low activity |

| Rimantadine (B1662185) | Reference | > 100 |

| Data derived from studies on adamantyl-substituted piperidines against influenza A/California/7/2009(H1N1)pdm09. rsc.org |

These findings demonstrate that even small changes, such as the position or stereochemical orientation of a hydroxyl group, can dramatically alter biological activity, highlighting the sensitive nature of the ligand-receptor interaction.

Correlation between Lipophilicity (cLogP) and Biological Response

Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter in pharmacology, influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. The incorporation of an adamantane moiety is a well-established strategy to increase the lipophilicity of a compound. researchgate.netmdpi.com

A direct correlation between increasing lipophilicity and increasing biological response is often observed, particularly when the drug's action involves crossing lipid membranes or binding to a hydrophobic pocket. researchgate.net Quantitative structure-activity relationship (QSAR) studies on various compound series have confirmed that logP is often a key descriptor for predicting activity. mdpi.comresearchgate.net For instance, in one QSAR study, higher antiprotozoal activity in a series of compounds was directly related to higher logP values. researchgate.net

The table below shows calculated logP (cLogP) values for adamantane and some simple derivatives, illustrating the impact of functional groups on this property.

| Compound | cLogP (Predicted) |

| Adamantane | 2.88 |

| 1-Adamantanol | 2.37 |

| 1-Aminoadamantane (Amantadine) | 2.45 |

| 1,3-Dimethyladamantane | 3.84 |

| Predicted values serve as an illustration of relative lipophilicity. |

Compound Names Table

| Abbreviation/Number | Full Chemical Name |

| (2R,4S)-13 | (2R,4S)-4-hydroxy-adamantyl-piperidine derivative |

| (2S,4R)-13 | (2S,4R)-4-hydroxy-adamantyl-piperidine derivative |

| Amantadine | 1-Aminoadamantane |

| Memantine | 1-Amino-3,5-dimethyladamantane |

| Rimantadine | (RS)-1-(Adamantan-1-yl)ethan-1-amine |

| SDB-001 | N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide |

| AB-001 | (1-Adamantyl)(1-pentyl-1H-indol-3-yl)methanone |

| AB-002 | (1-Adamantyl)(1-(2-fluoropentyl)-1H-indol-3-yl)methanone |

| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone |

| Δ⁹-THC | Δ⁹-Tetrahydrocannabinol |

Strategic Applications of the Adamantane Scaffold in Rational Drug Design

Modulation of Pharmacological and Biological Parameters

The introduction of an adamantane (B196018) group into a molecule can profoundly influence its behavior in a biological system. pensoft.net This is largely attributed to its distinct three-dimensional structure and lipophilic nature, which can alter a compound's metabolic stability, pharmacokinetics, and solubility.

Enhancing Metabolic Stability of Chemical Entities

A key advantage of the adamantane scaffold is its ability to confer metabolic stability to a drug molecule. The rigid and bulky nature of the adamantane cage can shield adjacent functional groups from degradation by metabolic enzymes. mdpi.compublish.csiro.au This steric hindrance protects the drug from rapid breakdown in the body, thereby increasing its half-life and duration of action. For instance, the adamantyl group has been shown to protect nearby functionalities from cleavage by enzymes like esterases and amidases, leading to increased plasma half-life of lead compounds. researchgate.net While specific metabolic data for 2-(2-Adamantylamino)ethanol is not extensively detailed in the provided search results, the general principle of adamantane-imparted metabolic stability is a well-established concept in drug design. mdpi.compublish.csiro.au

Influencing Lipophilicity and Solubility for Enhanced Target Engagement

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a crucial factor for a drug's interaction with its biological target. The adamantane group is a highly lipophilic moiety and its inclusion in a molecule significantly increases its partition coefficient (logP). researchgate.net This enhanced lipophilicity can facilitate the drug's passage through cell membranes and its binding to hydrophobic pockets within protein targets. mdpi.comresearchgate.net However, a balance must be struck, as excessive lipophilicity can lead to poor aqueous solubility, which can hinder absorption and formulation. nih.gov The strategic placement of the adamantane scaffold, as seen in this compound, aims to optimize this balance to ensure effective target engagement. mdpi.compublish.csiro.au

Table 1: Influence of Adamantane on Physicochemical Properties

| Property | Effect of Adamantane Incorporation | Reference |

|---|---|---|

| Metabolic Stability | Increases due to steric shielding of functional groups. | mdpi.compublish.csiro.au |

| Lipophilicity (logP) | Significantly increases. | researchgate.net |

| Aqueous Solubility | May decrease with increased lipophilicity. | nih.gov |

| Membrane Permeability | Generally increases. | mdpi.comnih.gov |

Design of Specific Receptor Ligands and Enzyme Inhibitors

The rigid, three-dimensional structure of the adamantane scaffold makes it an excellent building block for designing ligands that can bind with high specificity and affinity to biological targets like receptors and enzymes. researchgate.netpublish.csiro.au This rigidity allows for the precise spatial arrangement of functional groups, enabling a more effective interaction with the binding site of a target protein. publish.csiro.au

Adamantane derivatives have been successfully developed as inhibitors for a variety of enzymes, including soluble epoxide hydrolases and hydroxysteroid dehydrogenases. nih.gov For instance, the antiviral activity of amantadine (B194251), a well-known adamantane-containing drug, is attributed to its ability to block the M2 ion channel of the influenza A virus. mdpi.com In the context of receptor ligands, adamantane-based compounds have been investigated for their activity at various receptors, including sigma receptors. publish.csiro.aunih.gov The replacement of a metabolically vulnerable azepane ring with a 1-adamantanamine moiety in a series of sigma receptor ligands led to compounds with low nanomolar affinity for the σ1 receptor. nih.gov While the specific receptor targets of this compound are not explicitly identified in the search results, the structural motif suggests potential for interaction with various biological targets.

Exploration of Novel Chemical Space and Escape from "Flatland" Drug Discovery

A significant challenge in modern drug discovery is the tendency to focus on flat, aromatic, two-dimensional molecules, a phenomenon often referred to as "flatland". researchgate.netpublish.csiro.au The adamantane scaffold, with its distinct three-dimensional, cage-like structure, provides a powerful tool to move beyond this limitation and explore novel chemical space. publish.csiro.aueui.eu By introducing a non-planar, rigid framework, medicinal chemists can design molecules with more complex and defined three-dimensional shapes. eui.eu

This exploration of three-dimensional chemical space can lead to the discovery of compounds with improved properties, such as enhanced target selectivity and better pharmacological profiles. publish.csiro.au The replacement of phenyl rings with the adamantane group is a common strategy to increase the three-dimensionality of a molecule and escape the confines of "flatland" drug discovery. researchgate.netpublish.csiro.au

Development of Adamantane-Containing Drug Delivery Systems

The unique properties of the adamantane moiety also make it a valuable component in the development of advanced drug delivery systems. pensoft.net Its lipophilicity allows it to act as a molecular anchor, enabling the attachment of drugs to carrier systems like liposomes, cyclodextrins, and dendrimers. pensoft.netnih.gov This approach can be used to improve the solubility of poorly soluble drugs, protect them from degradation, and facilitate their targeted delivery to specific tissues or cells. pensoft.netnih.gov

Adamantane's ability to form strong inclusion complexes with cyclodextrins is particularly noteworthy. rsc.org This interaction can enhance the solubility of a drug and enable its controlled release at the target site. rsc.org Furthermore, adamantane-containing liposomes have shown promise in targeted drug delivery, with the adamantyl group serving to anchor the liposome (B1194612) to the cell membrane. pensoft.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Amantadine |

| Rimantadine (B1662185) |

| Tromantadine |

| Vildagliptin |

| Saxagliptin (B632) |

| Memantine (B1676192) |

| N-(4-hydroxyphenyl)-retinamide (Fenretinide) |

| Arotinoid ethyl ester |

| Arotinoid acid |

| Adapalene |

| Tazarotene |

| Bexarotene |

| Tamibarotene |

| SR48692 |

| SR142948A |

| AR9281 |

| EC5026 |

Conclusion and Future Perspectives in Academic Research

Summary of Key Findings and Contributions to Medicinal Chemistry

Historically, the journey of adamantane (B196018) in medicinal chemistry began with the discovery of the antiviral properties of amantadine (B194251) (1-aminoadamantane). nih.govnih.gov This seminal finding spurred decades of research, leading to the development of other successful drugs like rimantadine (B1662185) for influenza, memantine (B1676192) for Alzheimer's disease, and saxagliptin (B632) for diabetes. nih.govmdpi.com These successes underscore the adamantane moiety's role not just as a passive lipophilic group, but as an active pharmacophore that can be crucial for a molecule's therapeutic effect. pensoft.net The adamantyl group's ability to anchor a molecule within a receptor or enzyme active site is a key aspect of its utility in drug design. pensoft.netnih.gov The development of compounds like 2-(2-Adamantylamino)ethanol is a logical extension of this research, aiming to combine the favorable properties of the adamantane scaffold with other functional groups to target a wide array of biological systems.

Unaddressed Research Questions and Emerging Areas in Adamantyl Chemistry

Despite significant progress, several research questions in adamantyl chemistry remain unanswered, opening up new avenues for investigation. A primary challenge is overcoming the inherently low aqueous solubility of many adamantane derivatives, which can hinder their development as therapeutic agents. nih.gov Future research is needed to develop novel formulation strategies, such as the use of cyclodextrin (B1172386) complexes or liposomal drug delivery systems, to enhance the bioavailability of these lipophilic compounds. nih.govnih.govmdpi.com

Emerging areas of research are expanding the application of adamantane beyond traditional medicinal chemistry. There is growing interest in the development of adamantane-based materials with unique physical and chemical properties, such as adamantane-type clusters for applications in nonlinear optics. rsc.org The use of adamantane as a molecular anchor in supramolecular chemistry is another burgeoning field. mdpi.com Its strong and specific interaction with host molecules like cyclodextrins is being exploited to create sophisticated drug delivery systems, biosensors, and self-assembling nanomaterials. nih.govmdpi.com Furthermore, understanding how the rigid, cage-like structure of adamantane can be used to control the precise three-dimensional arrangement of functional groups is an ongoing area of study with implications for catalyst design and materials science. researchgate.net

Potential for Development of Novel Chemical Entities and Research Tools

The adamantane scaffold continues to be a fertile ground for the discovery of novel chemical entities with therapeutic potential. Its proven track record as a key component in successful drugs provides a strong rationale for its inclusion in new drug design campaigns. mdpi.comacs.org By strategically functionalizing the adamantane cage, researchers can create libraries of compounds with diverse biological activities. For instance, recent studies have demonstrated the synthesis of novel adamantane derivatives with potent antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. nih.govmdpi.com

The potential extends to various therapeutic areas, including infectious diseases, neurodegenerative disorders, and metabolic diseases. nih.govmdpi.com The synthesis of compounds like 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives as potential inhibitors of 11β-HSD1 for metabolic syndrome is a testament to this ongoing innovation. nih.gov Beyond therapeutics, adamantane derivatives serve as valuable research tools. Their well-defined structure and predictable binding interactions make them ideal probes for studying biological systems. For example, adamantyl-appended molecules can be used in surface recognition studies and to investigate the hydrophobic interiors of proteins and lipid bilayers. nih.govmdpi.com The development of new adamantane-based structures and supramolecular assemblies holds significant promise for both fundamental chemical research and future biomedical applications. mdpi.com

Methodological Advancements in Adamantyl Compound Research

Advances in synthetic and analytical methodologies are continuously facilitating more sophisticated research into adamantyl compounds. Classical methods for functionalizing the adamantane core, such as halogenation at the bridgehead positions, remain important. researchgate.net However, newer, more efficient methods are being developed for the selective synthesis of complex, multi-substituted adamantane derivatives. researchgate.net These include novel approaches to create carbon-carbon and carbon-heteroatom bonds at specific positions on the cage, allowing for fine-tuning of a molecule's properties. researchgate.netresearchgate.net

In addition to synthetic advancements, modern analytical and computational techniques are providing unprecedented insight into the structure and behavior of adamantyl compounds. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are crucial for structural elucidation. acs.org Furthermore, computational methods like molecular dynamics simulations are being used to explore the interactions of adamantane derivatives with biological targets, such as viral ion channels. nih.gov These simulations can predict binding modes and affinities, guiding the rational design of more potent and selective inhibitors. The combination of advanced synthesis, purification, and characterization techniques is accelerating the discovery and development of new adamantane-based molecules. nih.gov

Q & A

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound in inhibiting viral proteases?

- Methodological Answer : Synthesize analogs with modifications to the adamantane core (e.g., fluorination) or ethanolamine linker (e.g., alkyl chain extension). Test these analogs in protease inhibition assays (e.g., FRET-based) and correlate results with computational models (AutoDock Vina). Measure thermodynamic parameters (ΔG, ΔH) via isothermal titration calorimetry (ITC) to quantify binding energetics .

Q. What analytical techniques are most suitable for quantifying this compound in complex biological matrices?